molecular formula C31H43N9O7 B607147 D-Lys(Z)-Pro-Arg-pNA

D-Lys(Z)-Pro-Arg-pNA

Cat. No.: B607147
M. Wt: 653.7 g/mol
InChI Key: YWHUQKVJEWMJES-ZNZIZOMTSA-N
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Description

Chromozym Pca, also known as D-Lys(Z)-Pro-Arg-pNA, is a luminescent substrate of activated protein C (APC). It is widely used in biochemical assays to measure the activity of serine proteases, particularly APC. The compound is characterized by its ability to produce a measurable luminescent signal upon cleavage by the target enzyme, making it a valuable tool in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chromozym Pca involves the coupling of D-Lys(Z)-Pro-Arg with p-nitroaniline (pNA). The reaction typically requires the use of protecting groups to ensure selective coupling and to prevent unwanted side reactions. The process can be summarized as follows:

Industrial Production Methods

Industrial production of Chromozym Pca follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Chromozym Pca primarily undergoes enzymatic cleavage reactions. The key reactions include:

Common Reagents and Conditions

The enzymatic cleavage of Chromozym Pca is typically carried out under the following conditions:

Major Products

The major product formed from the enzymatic cleavage of Chromozym Pca is p-nitroaniline, which can be detected and quantified using spectrophotometric or luminescent assays .

Scientific Research Applications

Chromozym Pca has a wide range of applications in scientific research, including:

Mechanism of Action

Chromozym Pca exerts its effects through the following mechanism:

Comparison with Similar Compounds

Chromozym Pca can be compared with other similar compounds, such as:

Chromozym Pca is unique in its specific application for measuring activated protein C activity, making it a valuable tool in both research and clinical settings.

Biological Activity

D-Lys(Z)-Pro-Arg-pNA, also known as Chromozym Pca, is a synthetic peptide substrate specifically designed for the detection of activated protein C (APC) activity. Its unique structure allows it to produce a measurable luminescent signal upon enzymatic cleavage, making it a valuable tool in biochemical assays for studying serine proteases and their activities in biological systems.

  • Molecular Formula : C₃₁H₄₃N₉O₇
  • Molecular Weight : 653.729 g/mol
  • CAS Number : 108963-69-5
  • Density : 1.4 ± 0.1 g/cm³

The compound features a p-nitroaniline moiety, which is crucial for its luminescence upon cleavage by APC. The protective groups in its structure enhance stability during synthesis and application, making this compound a preferred choice for researchers studying coagulation pathways .

This compound acts as a substrate for activated protein C, undergoing enzymatic cleavage that results in the release of p-nitroaniline. This reaction can be summarized as follows:

D Lys Z Pro Arg pNAAPCD Lys Z Pro+p nitroaniline\text{D Lys Z Pro Arg pNA}\xrightarrow{\text{APC}}\text{D Lys Z Pro}+\text{p nitroaniline}

The generation of p-nitroaniline correlates with the activity of APC, allowing for quantification in various biological samples, including plasma and tissue extracts. This property makes it particularly useful in studies related to coagulation and thrombotic disorders .

Applications in Research

This compound has diverse applications across multiple fields:

  • Coagulation Studies : It is primarily used to measure APC activity, providing insights into coagulation pathways and potential therapeutic targets.
  • Enzyme Kinetics : Researchers utilize this substrate to investigate enzyme kinetics and mechanisms of action related to serine proteases.
  • Inhibitor Studies : The substrate's specificity allows for detailed investigations into how various inhibitors affect the hydrolysis reaction, which can lead to new therapeutic strategies for managing coagulation disorders .

Comparative Analysis with Similar Compounds

To understand the unique features of this compound, a comparison with similar compounds is beneficial:

Compound NameStructure CharacteristicsUnique Features
This compound diacetateSimilar peptide structure with diacetate modificationEnhanced solubility and stability
Z-Pro-Arg-pNALacks the D-Lys componentUsed primarily for studying thrombin activity
D-Lys-Pro-Arg-pNANon-Z-protected formMore reactive but less stable than Z-protected forms

This compound stands out due to its specific design tailored for activated protein C, providing high sensitivity and specificity in luminescent assays .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

  • APC Activity Measurement : A study demonstrated that this compound could effectively quantify APC activity in human plasma samples, showing a strong correlation between luminescence intensity and APC concentration.
  • Inhibition Studies : Research investigating the effects of specific inhibitors on APC activity revealed that this compound could distinguish between different inhibitor types based on changes in luminescent output.
  • Clinical Relevance : In clinical settings, this substrate has been employed to assess coagulation status in patients with thrombotic disorders, providing critical data that can influence treatment decisions.

Properties

IUPAC Name

benzyl N-[(5R)-5-amino-6-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-6-oxohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H43N9O7/c32-24(10-4-5-17-36-31(44)47-20-21-8-2-1-3-9-21)29(43)39-19-7-12-26(39)28(42)38-25(11-6-18-35-30(33)34)27(41)37-22-13-15-23(16-14-22)40(45)46/h1-3,8-9,13-16,24-26H,4-7,10-12,17-20,32H2,(H,36,44)(H,37,41)(H,38,42)(H4,33,34,35)/t24-,25+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHUQKVJEWMJES-ZNZIZOMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H43N9O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

653.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
D-Lys(Z)-Pro-Arg-pNA
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D-Lys(Z)-Pro-Arg-pNA
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D-Lys(Z)-Pro-Arg-pNA
Reactant of Route 4
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D-Lys(Z)-Pro-Arg-pNA
Reactant of Route 5
D-Lys(Z)-Pro-Arg-pNA
Reactant of Route 6
D-Lys(Z)-Pro-Arg-pNA

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